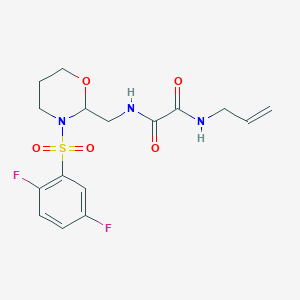

N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O5S/c1-2-6-19-15(22)16(23)20-10-14-21(7-3-8-26-14)27(24,25)13-9-11(17)4-5-12(13)18/h2,4-5,9,14H,1,3,6-8,10H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOAFOGGJMWEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Allyl vs. Butyl Groups

The closest analog is N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (), differing only in the alkyl chain (allyl vs. butyl). Key differences include:

- Its smaller size may improve membrane permeability compared to bulkier butyl chains.

Role of the Difluorophenylsulfonyl Moiety

The 2,5-difluorophenylsulfonyl group is a critical pharmacophore shared with TRK kinase inhibitors (), such as 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives. This group likely mediates target binding via sulfonyl-oxygen interactions with kinase active sites. However, the target compound’s oxazinan core contrasts with the pyrazolopyrimidine scaffold in , which may alter selectivity or potency.

Comparison with Chlorophenylsulfanyl Derivatives

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a sulfonyl-related group but replaces fluorine with chlorine and incorporates a pyrazole ring. Key distinctions:

- Electron-Withdrawing Effects : Difluorophenyl groups enhance metabolic stability compared to chlorophenyls, as C-F bonds resist oxidation better than C-Cl.

- Sulfonyl vs. Sulfanyl : The sulfonyl group (SO₂) is a stronger electron-withdrawing moiety than sulfanyl (S-), affecting electronic distribution and reactivity.

Q & A

Synthesis and Purification

Basic Question: Q. What are the standard synthetic routes for preparing N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide? The synthesis typically involves multi-step reactions starting with the preparation of key intermediates:

Sulfonation : Introduction of the 2,5-difluorophenylsulfonyl group to the oxazinan ring under basic conditions (e.g., triethylamine in dichloromethane) .

Oxalamide Formation : Coupling of the allyl amine and oxazinan-methyl intermediates via oxalyl chloride or activated esters in anhydrous solvents like DMF .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Advanced Question: Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up from milligram to gram quantities?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining yields >80% .

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Process Monitoring : In-line FTIR or HPLC to track intermediates and minimize side products (e.g., over-sulfonation or dimerization) .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify allyl group protons (δ 5.2–5.8 ppm) and sulfonyl-substituted oxazinan ring (δ 3.5–4.2 ppm) .

- 19F NMR : Confirm presence of difluorophenyl groups (δ -110 to -115 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₁H₂₄F₂N₃O₅S: 484.1332) .

Advanced Question: Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved?

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers in the oxalamide moiety) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., oxazinan ring puckering) .

Biological Activity and Mechanism

Basic Question: Q. What primary assays are used to evaluate this compound’s bioactivity?

- RORγ Reporter Assays : Measure modulation of RORγ-dependent transcription in HEK293 cells (EC₅₀ values typically <1 µM) .

- Enzyme Inhibition Studies : Test interactions with sulfotransferases or cytochrome P450 isoforms using fluorogenic substrates .

Advanced Question: Q. How can researchers address contradictory bioactivity results across cell lines (e.g., agonist vs. antagonist effects)?

- Orthogonal Assays : Combine reporter assays with SPR (surface plasmon resonance) to validate target binding kinetics .

- Metabolic Profiling : Use LC-MS to identify metabolites that may act as partial agonists in specific cellular contexts .

Reactivity and Stability

Basic Question: Q. What are the common chemical transformations this compound undergoes?

- Oxidation : Sulfonyl group stability under H₂O₂/acetone conditions (no degradation at RT) .

- Reduction : Selective reduction of the allyl group to propyl using Pd/C and H₂ (retains oxazinan integrity) .

Advanced Question: Q. How does the difluorophenylsulfonyl group influence stability under acidic/basic conditions?

- pH Stability Studies : Degradation occurs at pH <2 (sulfonamide cleavage) or pH >10 (oxazinan ring opening). Stabilizers like EDTA are recommended in formulation .

Computational Modeling

Basic Question: Q. Which computational methods predict this compound’s binding modes with RORγ?

- Molecular Docking (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with Arg364 and hydrophobic contacts with Leu287) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced Question: Q. How can discrepancies between predicted and experimental binding affinities be resolved?

- QM/MM Hybrid Models : Incorporate quantum mechanical effects for sulfonyl group polarization .

- Free Energy Perturbation (FEP) : Calculate relative binding energies of fluorophenyl regioisomers .

Data Contradiction Analysis

Advanced Question: Q. What strategies resolve conflicting data on metabolic stability (e.g., CYP3A4 vs. CYP2D6 inhibition)?

- Isozyme-Specific Assays : Use recombinant CYP isoforms to isolate contributions .

- Structural Analog Comparison : Replace difluorophenyl with chlorophenyl to assess metabolic pathway shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.